2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound characterized by its complex structure, which includes a pyridine ring and a 1,2,4-oxadiazole moiety substituted with a 3-bromophenyl group. Its molecular formula is . This compound has garnered attention in various fields of chemical research due to its potential applications in medicinal chemistry and materials science.
The compound is synthesized through various chemical methods, often involving the cyclization of specific precursors. Its derivatives and related compounds have been explored in scientific literature for their biological activities and utility in organic electronics.
2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine belongs to the class of oxadiazole derivatives. Oxadiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties, making them significant in drug discovery.
The synthesis of 2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves several key steps:
The reaction conditions can be optimized for yield and purity, often requiring adjustments in temperature and solvent choice. Recent advancements also include microwave-assisted synthesis which enhances reaction speed and efficiency while reducing solvent use.
The molecular structure of 2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine features:
The compound's molecular weight is approximately 292.12 g/mol. The presence of the bromine atom significantly influences its chemical properties, particularly in substitution reactions.
2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine can participate in several types of chemical reactions:
These reactions are typically carried out under specific conditions that favor the desired transformation while minimizing side reactions. For instance, palladium-catalyzed reactions often require inert atmospheres to prevent oxidation.
The mechanism of action for 2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine varies based on its application:
2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several notable applications:
This compound exemplifies the versatility of oxadiazole derivatives in both medicinal chemistry and materials science, highlighting its significance in ongoing research efforts aimed at discovering new therapeutic agents and advanced materials.
The 1,2,4-oxadiazole heterocycle, first synthesized by Tiemann and Krüger in 1884, was initially categorized as an "azoxime" or "Furo[ab]diazole" [4]. However, it remained largely unexplored until the mid-20th century when its physiological significance began to emerge. The 1940s witnessed the introduction of Oxolamine, the first commercial 1,2,4-oxadiazole-containing drug, which was marketed as a cough suppressant [4]. This breakthrough demonstrated the scaffold's biological relevance and opened avenues for therapeutic exploration. Subsequent decades saw exponential growth in research, with the 21st century ushering in numerous 1,2,4-oxadiazole-based investigational drugs and clinical candidates across diverse therapeutic areas .
The structural versatility of the 1,2,4-oxadiazole ring system has enabled its incorporation into drugs spanning multiple therapeutic classes. Notable examples include Ataluren (a read-through agent for nonsense mutation genetic disorders), Naldemedine (a peripherally-acting µ-opioid receptor antagonist for opioid-induced constipation), Amenamevir (an anti-herpes viral agent), Ozanimod (a sphingosine-1-phosphate receptor modulator for multiple sclerosis), and Opicapone (a catechol-O-methyltransferase inhibitor for Parkinson's disease) [1] [8]. This broad applicability stems from the ring's unique physicochemical properties, serving as a stable bioisostere for ester and amide functionalities while offering superior metabolic stability and resistance to hydrolysis [8]. The historical trajectory of 1,2,4-oxadiazoles demonstrates a transformation from chemical curiosities to privileged scaffolds in rational drug design, with over thirty pharmaceutically relevant scaffolds developed using this core structure in recent decades [8].
Table 1: Historical Milestones in 1,2,4-Oxadiazole Medicinal Chemistry
Time Period | Key Development | Representative Agents | Therapeutic Area |
---|---|---|---|
1884 | Initial synthesis and characterization | N/A | Foundational chemistry |
1940s | First commercial drug introduction | Oxolamine | Cough suppression |
Early 2000s | Room-temperature synthesis breakthroughs | Various research compounds | Methodological advancement |
2010s-Present | FDA-approved drugs and advanced candidates | Ataluren, Naldemedine, Opicapone | Genetic disorders, neurology, gastroenterology |
The strategic incorporation of bromophenyl and pyridine substituents into heterocyclic frameworks constitutes a sophisticated design approach to enhance biological activity and optimize pharmacokinetic profiles. The 3-bromophenyl moiety, in particular, offers distinct advantages in drug design. The bromine atom serves as a versatile handle for further synthetic modifications via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling efficient structural diversification [2]. More significantly, its substantial hydrophobic volume and halogen bonding capability allow specific interactions with biological targets. The bromine's electron-deficient nature facilitates favorable interactions with electron-rich regions of binding pockets, such as carbonyl oxygens, while its substantial steric bulk promotes van der Waals contacts within hydrophobic enclaves [3] [8].
Concurrently, the pyridine ring introduces complementary physicochemical and pharmacodynamic properties. As a hydrogen bond acceptor, the pyridinyl nitrogen can form crucial interactions with amino acid residues in target proteins (e.g., backbone amide NH groups or sidechain hydroxyls) [7]. The ring's inherent basicity (pKa ~5-6) enhances water solubility under physiological conditions when protonated, improving bioavailability parameters [8]. This heteroaromatic system also serves as a bioisostere for benzene rings, offering altered dipole moments and electron distribution while maintaining similar planarity and size [8].
The fusion of these moieties within the 1,2,4-oxadiazole architecture creates a multifaceted pharmacophore with demonstrated therapeutic potential. For instance, 3-(1,2,4-oxadiazol-3-yl)pyridine derivatives have shown promising anticancer activities against diverse cell lines, including HeLa, MDA-MB-231, MCF-7, and A549, with minimal cytotoxicity toward normal HEK-293 kidney cells [7]. Similarly, bromophenyl-substituted oxadiazoles exhibit substantial antibacterial effects against Xanthomonas oryzae pathogens, outperforming commercial agents like bismerthiazol and thiodiazole copper [10]. The molecular hybridization approach exemplified by 2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine synergistically combines the advantageous features of both substituents, creating a versatile scaffold for biological evaluation.
Table 2: Comparative Bioactivity of Oxadiazole Substituents
Substituent Type | Key Structural Features | Demonstrated Bioactivities | Target Systems |
---|---|---|---|
3-Bromophenyl | Halogen bonding capability, Hydrophobic volume, Cross-coupling versatility | Antibacterial (Xoo, Xoc), Nematocidal | Plant pathogens, Cancer cells |
Pyridin-3-yl | Hydrogen bond acceptance, Moderate basicity, Planar heteroaromatic system | Anticancer, Antiviral, Neuroprotective | Human carcinoma lines, Viral proteases |
Hybrid System | Synergistic electronic profile, Multivalent interaction potential | Dual-target inhibition, Enhanced potency | Infectious diseases, Oncology targets |
The specific investigation of 2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine arises from compelling synthetic, pharmacological, and target-based rationales that position this compound as a promising candidate for therapeutic development. From a synthetic chemistry perspective, the molecule benefits from established room-temperature cyclization methodologies that enhance its accessibility and derivatization potential. The development of tetrabutylammonium fluoride (TBAF)-mediated cyclizations represents a significant advancement, enabling the conversion of O-acylamidoximes to 1,2,4-oxadiazoles under mild conditions (THF, RT) without requiring thermal activation [1] [8]. This methodological breakthrough facilitates the incorporation of thermally sensitive functional groups and expands the scope of accessible analogs. Additionally, one-pot synthesis approaches in superbasic media (NaOH/DMSO) have further streamlined the construction of such hybrid systems directly from amidoximes and carboxyl derivatives [4] [8].
Pharmacologically, this hybrid architecture integrates multiple bioactive pharmacophores into a compact, drug-like framework. The 1,2,4-oxadiazole core functions as a metabolically stable linker that maintains proper spatial orientation between the bromophenyl and pyridinyl rings while contributing to favorable ADMET profiles [8] . The 3-bromophenyl moiety enhances target engagement through hydrophobic interactions and halogen bonding, as evidenced in protease inhibition studies [5]. Concurrently, the pyridin-2-yl group offers hydrogen-bonding capability and influences electronic distribution across the system, potentially enhancing interactions with biological targets containing acidic residues or metal ions [7] [8].
The therapeutic rationale is strengthened by emerging evidence of multi-target activities in structurally related compounds. Analogous molecules have demonstrated dual inhibitory potential against viral targets like SARS-CoV-2 PLpro (IC₅₀ = 7.197 μM) and spike protein RBD (IC₅₀ = 8.673 μM) [5]. The compound's structural similarity to kinase inhibitors and anticancer agents suggests potential applications in oncology, particularly given the demonstrated efficacy of pyridine-linked oxadiazoles against diverse carcinoma cell lines [2] [7]. Furthermore, the bromine atom provides a synthetic handle for generating derivative libraries via modern cross-coupling methodologies, enabling comprehensive structure-activity relationship studies and lead optimization campaigns targeting diverse therapeutic indications.
Table 3: Synthetic Approaches to 2-[5-(3-Bromophenyl)-1,2,4-Oxadiazol-3-yl]pyridine
Synthetic Method | Reaction Conditions | Key Advantages | Reference Compounds |
---|---|---|---|
TBAF-Catalyzed Cyclization | O-Acylamidoxime precursor, TBAF (0.1-1.4 eq), THF/MeCN, RT, 1-16h | Mild conditions, Compatibility with thermolabile groups | 3-(1,2,4-Oxadiazol-3-yl)pyridines [8] |
One-Pot Synthesis (NaOH/DMSO) | Amidoxime + Carboxyl derivative, NaOH/DMSO, RT | No intermediate isolation, Operational simplicity | 3,5-Disubstituted oxadiazoles [4] |
Vilsmeier-Assisted Cyclization | Amidoxime + Carboxylic acid + Vilsmeier reagent, 61-93% yield | High yields, Simplified purification | 3,5-Diaryl-1,2,4-oxadiazoles [4] |
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7